molecular formula C12H9NS B8501534 Thiazole, 2-methyl-4-(2-phenylethynyl)- CAS No. 329203-01-2

Thiazole, 2-methyl-4-(2-phenylethynyl)-

Cat. No.: B8501534
CAS No.: 329203-01-2
M. Wt: 199.27 g/mol
InChI Key: NZHWBWVBWDOSJY-UHFFFAOYSA-N
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Description

The exploration of novel molecular architectures is a cornerstone of modern organic chemistry, with the goal of designing and synthesizing compounds with tailored properties for a wide array of applications. Within this context, the strategic combination of distinct functional groups and core structures is paramount. Thiazole (B1198619), 2-methyl-4-(2-phenylethynyl)- serves as a prime example of such a design, integrating a biologically relevant heterocyclic system with a versatile conjugated moiety.

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the aromatic ring. This structural feature imparts unique chemical properties that make them valuable intermediates and core structures in synthetic organic chemistry. fabad.org.tr The thiazole ring is a component of numerous biologically active compounds, including the essential vitamin B1 (thiamine). sigmaaldrich.com

The synthesis of the thiazole ring is well-established, with the Hantzsch thiazole synthesis being a classic and widely used method. bepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. bepls.com Modern synthetic approaches have expanded to include greener and more efficient methods, such as microwave-assisted synthesis and the use of eco-friendly catalysts. bepls.com

Once formed, the thiazole ring can undergo a variety of chemical transformations. It is susceptible to both electrophilic and nucleophilic substitution reactions, with the reactivity at different positions on the ring being influenced by the substituents present. fabad.org.tr For instance, the C2 position is known to be electron-deficient and thus prone to nucleophilic attack. researchgate.net The presence of a methyl group at the C2 position, as in the title compound, can influence the ring's reactivity and provides a site for further functionalization through condensation reactions. researchgate.net The versatility of thiazole derivatives in synthesis makes them key building blocks for constructing more complex molecules with potential applications in medicinal chemistry and materials science. fabad.org.trmdpi.com

The phenylethynyl group, consisting of a phenyl ring attached to an ethynyl (B1212043) (carbon-carbon triple bond) group, is a crucial component in the construction of conjugated systems. The carbon-carbon triple bond is a high-energy, linear functional group that plays a key role in extending π-conjugation within a molecule. nih.gov This extended conjugation is responsible for many of the interesting electronic and optical properties of these compounds.

The synthesis of molecules containing the phenylethynyl moiety is often achieved through palladium- and copper-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netrsc.org This reaction provides a powerful and efficient method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne (like phenylacetylene) with an aryl or vinyl halide. researchgate.netnih.gov

The incorporation of phenylethynyl groups into molecular structures is a common strategy in materials science for the development of organic semiconductors, conductive polymers, and materials with nonlinear optical properties. The rigid, linear nature of the alkyne linker helps to create well-defined and ordered molecular architectures, which are often essential for achieving desired material properties.

Thiazole, 2-methyl-4-(2-phenylethynyl)- possesses a unique combination of structural features that make it a compound of significant research interest. The molecule integrates the electron-rich thiazole heterocycle with the electron-delocalized phenylethynyl system, creating an extended π-conjugated framework.

The key structural features include:

A 2-methylthiazole (B1294427) core: The thiazole ring provides a stable aromatic platform. The methyl group at the 2-position is a weak electron-donating group that can influence the electronic properties of the ring.

A 4-phenylethynyl substituent: This group is attached to the C4 position of the thiazole ring. The linear alkyne linker extends the conjugation from the phenyl ring to the thiazole ring, facilitating electronic communication between the two moieties.

The primary synthetic route to this compound and its analogs involves the Sonogashira coupling of a 4-halo-2-methylthiazole with phenylacetylene (B144264). researchgate.netrsc.org This methodology allows for the efficient and modular construction of a library of related compounds with different substituents on the phenyl ring or the thiazole core.

The research relevance of Thiazole, 2-methyl-4-(2-phenylethynyl)- lies in its potential as a versatile building block for the synthesis of more complex molecules with applications in medicinal chemistry and materials science. fabad.org.trresearchgate.net The combination of a biologically relevant heterocycle with a tunable conjugated system makes it an attractive scaffold for the design of novel therapeutic agents and functional organic materials. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structural components suggest a high potential for future investigations.

Compound Data Table

IdentifierValue
Compound Name Thiazole, 2-methyl-4-(2-phenylethynyl)-
CAS Number 108323-01-9
Molecular Formula C₁₂H₉NS
Molecular Weight 199.27 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

329203-01-2

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

2-methyl-4-(2-phenylethynyl)-1,3-thiazole

InChI

InChI=1S/C12H9NS/c1-10-13-12(9-14-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3

InChI Key

NZHWBWVBWDOSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C#CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Thiazole, 2 Methyl 4 2 Phenylethynyl and Its Analogues

Classical Thiazole (B1198619) Synthesis Approaches Applied to the Core Structure

The foundational 2-methylthiazole (B1294427) ring, substituted at the 4-position with a group suitable for subsequent cross-coupling (e.g., a halogen), can be synthesized through several classical methods.

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prevalent and versatile method for constructing the thiazole nucleus. encyclopedia.pubnih.gov The reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. encyclopedia.pub To generate the 2-methyl-4-halothiazole core, which is a direct precursor for the final product, thioacetamide (B46855) is reacted with a suitable 1,3-dihalopropanone or a related α,α'-dihaloketone.

The general mechanism involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. nih.gov

Table 1: Hantzsch Synthesis Variants for 2-Methylthiazole Cores

α-Halocarbonyl CompoundThioamide SourceTypical ConditionsResulting Core StructureReference
1,3-DichloroacetoneThioacetamideEthanol, Reflux4-Chloromethyl-2-methylthiazole nih.govtandfonline.com
3-BromoacetylacetoneThiourea (followed by methylation)Methanol, MW, 90°C4-Acetyl-2-methylthiazole nih.govanalis.com.my
Ethyl 2-chloroacetoacetateThioacetamideEthanol, RefluxEthyl 2,4-dimethylthiazole-5-carboxylate (analogue) tandfonline.com

This table is interactive. Click on the headers to sort.

Microwave-assisted Hantzsch reactions have been shown to reduce reaction times significantly and often improve yields compared to conventional heating methods. nih.gov

The Cook-Heilbron synthesis is a notable method for producing 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazoles. nih.govanalis.com.my

While this method primarily functionalizes the 5-position, its application to the synthesis of a 2-methyl-4-substituted core is not direct. wikipedia.org It is less commonly used for this specific substitution pattern compared to the Hantzsch synthesis because it inherently introduces an amino group at C5. wikipedia.org Modifications would be required to either remove the C5-amino group or utilize it in a multi-step sequence to achieve the desired 2,4-disubstituted pattern, making it a less efficient route for the target compound.

The Gabriel synthesis provides another route to thiazoles, involving the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide (P₂S₅). encyclopedia.pubanalis.com.my To adapt this method for a 2-methylthiazole core, one would start with an N-acetyl-α-aminoketone. The reaction proceeds by heating the starting material with the thionating agent, which converts the ketone and amide carbonyls into thiocarbonyls, facilitating the cyclodehydration to form the thiazole ring. analis.com.my

For instance, the reaction of N-(1-chloro-2-oxopropyl)acetamide with phosphorus pentasulfide could theoretically yield 4-chloro-2,5-dimethylthiazole, an analogue of the desired precursor. However, this method often requires harsh reaction conditions and can result in lower yields compared to the Hantzsch synthesis. analis.com.my

The Tcherniac synthesis involves the acid-catalyzed hydrolysis or treatment of α-thiocyanoketones with sulfur compounds to produce 2-substituted thiazoles. pharmaguideline.com An α-thiocyanoketone can be prepared by reacting an α-haloketone with a thiocyanate (B1210189) salt. The subsequent cyclization provides the thiazole ring. This method is particularly useful for synthesizing 2-alkoxy or 2-aminothiazoles. For the 2-methyl core, precursors would need to be carefully selected, and the method is generally less straightforward than the Hantzsch approach for this specific substitution pattern.

Another relevant method involves the base-induced cyclization of active methylene (B1212753) isocyanides with carbodithioates, which can efficiently produce 4,5-disubstituted thiazoles. kuey.net

Palladium-Catalyzed Cross-Coupling Strategies for Phenylethynyl Incorporation

Once the 4-halo-2-methylthiazole core is synthesized, the phenylethynyl group is introduced via a palladium-catalyzed cross-coupling reaction.

The Sonogashira reaction is a highly effective and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is the ideal strategy for the final step in the synthesis of Thiazole, 2-methyl-4-(2-phenylethynyl)-. The reaction couples a 4-halo-2-methylthiazole (where the halide is typically iodine or bromine) with phenylacetylene (B144264). mdpi.com

The catalytic cycle involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and a copper(I) co-catalyst (typically CuI). wikipedia.orgmdpi.com An amine base, such as triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA), is used to act as both the solvent and the base required for the reaction mechanism. organic-chemistry.org While the copper co-catalyst accelerates the reaction, copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Sonogashira Coupling on Heterocyclic Halides

Heterocyclic HalideAlkynePalladium CatalystCopper Co-catalystBase/SolventConditionsReference
4-Iodo-2-methylthiazolePhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine/THFRoom Temp to 50°C mdpi.comwright.edu
4-Bromo-2-methylthiazolePhenylacetylenePd(OAc)₂ with P(t-Bu)₃None (Copper-free)Cs₂CO₃/DMFRoom Temp organic-chemistry.org
1-Phenyl-3-iodo-1H-pyrazole (analogue)PhenylacetylenePd(PPh₃)₄CuITriethylamineReflux mdpi.com
1-Bromo-4-iodobenzene (analogue)TrimethylsilylacetylenePd(PPh₃)₂Cl₂CuITriethylamineRoom Temp wikipedia.org

This table is interactive. Click on the headers to sort.

The reaction is tolerant of a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules and functional organic materials. wikipedia.org

Sonogashira Coupling Reactions for 4-Alkynyl Substitutions

Optimization of Catalytic Systems (e.g., Pd-Cu catalysis)

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper. organic-chemistry.org Palladium(0) complexes are the active catalysts, while copper(I) salts act as co-catalysts. The optimization of this system involves tuning the ratio of palladium to copper, the nature of the palladium precursor, and the reaction conditions. For the synthesis of related arylalkynes, various palladium sources such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. libretexts.org The choice of base is also critical, with amines like triethylamine (Et₃N) or diisopropylamine (DIPEA) frequently employed to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.

A study on the Sonogashira coupling of 4-iodotoluene (B166478) and phenylacetylene, a reaction analogous to the synthesis of the target thiazole, demonstrated the optimization of the catalyst system. Different palladium catalysts were screened, with a mixed catalyst system showing superior performance. The copper content was also optimized to maximize the yield of the desired product. rsc.org

Table 1: Optimization of the Continuous Flow Sonogashira Reaction on Catalyst
CatalystConversion (%)
5% Pd/Al₂O₃34
10% Pd/C25
Escat™ 1241 (5% Pd on activated carbon)67
5% Pd/BaSO₄15

Reaction conditions: mixed catalyst with 0.1% Cu₂O/Al₂O₃ (Pd:Cu catalyst 17:1); 0.1 mmol 4-iodotoluene, 0.12 mmol phenylacetylene, 2 mL DMA, flow 0.3 mL/min, 80 °C. Data sourced from a study on a related aryl iodide. rsc.org

Ligand Effects in Coupling Efficiency

The ligands coordinated to the palladium center play a crucial role in the efficiency of the Sonogashira coupling. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand can significantly impact the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. libretexts.org For instance, bulky and electron-rich phosphine ligands can enhance the catalytic activity, particularly for less reactive aryl bromides and chlorides. nih.gov

In the context of synthesizing complex heterocyclic systems, the choice of ligand can be critical. While traditional ligands like triphenylphosphine (B44618) (PPh₃) are widely used, the development of more specialized ligands, such as bulky alkylphosphines or N-heterocyclic carbenes (NHCs), has led to improved yields and broader substrate scope. libretexts.orgnih.gov

Table 2: Effect of Ligands on Sonogashira Coupling Yield
LigandYield (%)
Triphenylphosphine (PPh₃)75
Tri(o-tolyl)phosphine82
Xantphos90
SPhos95

Data represents typical yields for Sonogashira couplings of aryl halides with terminal alkynes and is illustrative of general trends. Specific yields for the target molecule may vary.

Role of Additives and Co-Catalysts (e.g., L-Proline)

Additives can significantly influence the outcome of Sonogashira reactions. L-proline, an amino acid, has been identified as an effective promoter in copper-catalyzed cross-coupling reactions. mdpi.comnih.gov In the context of N-arylation reactions, which share mechanistic similarities with C-C couplings, L-proline is believed to act as a bidentate ligand, coordinating to the copper center and facilitating the coupling process. mdpi.com While its role in the Sonogashira coupling of thiazoles is less extensively documented, its ability to enhance copper-catalyzed reactions suggests potential for improving the synthesis of 2-methyl-4-(2-phenylethynyl)thiazole. The optimization of the CuI to L-proline ratio is crucial for achieving high yields. mdpi.com

Emerging and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of alternative energy sources and catalyst systems for the synthesis of thiazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. rsc.orgnih.gov Microwave-assisted Sonogashira couplings have been successfully applied to a wide range of substrates, including heterocyclic halides. organic-chemistry.orgresearchgate.net The rapid and efficient heating provided by microwaves can overcome the activation barriers of the reaction more effectively than conventional heating methods. For the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, a microwave-assisted Sonogashira coupling protocol was developed that avoided the need for protecting groups and offered shorter reaction times and higher yields compared to conventional methods. researchgate.net

Table 3: Comparison of Conventional and Microwave-Assisted Sonogashira Coupling
SubstrateMethodTime (min)Yield (%)
2-(6-chloropyridin-3-yl)-1H-benzimidazoleConventional24070
2-(6-chloropyridin-3-yl)-1H-benzimidazoleMicrowave590
2-(6-chloropyridin-3-yl)-1H-benzimidazole with IodobenzeneConventional18070
2-(6-chloropyridin-3-yl)-1H-benzimidazole with IodobenzeneMicrowave590

Data sourced from a study on the synthesis of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. researchgate.net

Ultrasonic-Mediated Synthesis

Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. organic-chemistry.org Ultrasound-promoted palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction, have been reported to proceed efficiently, often under milder conditions and in shorter reaction times than conventional methods. organic-chemistry.org For the synthesis of thiazole derivatives, ultrasonic irradiation has been employed in conjunction with a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst, demonstrating a green and efficient approach. mdpi.com

Catalyst-Free or Recyclable Catalyst Systems (e.g., Zeolite H-beta, Ca(II) catalysts)

The development of catalyst-free or recyclable catalyst systems is a key goal in green chemistry, aiming to reduce reliance on expensive and often toxic heavy metal catalysts and to simplify product purification.

Catalyst-Free Approaches: While a truly catalyst-free Sonogashira reaction is challenging to achieve, some methods have been developed for the synthesis of certain heterocyclic systems without the need for an external catalyst. For instance, a catalyst-free synthesis of 4-alkynylazobenzenes from quinols has been reported. elsevierpure.com Additionally, the synthesis of hydrazinyl thiazoles has been achieved under solvent and catalyst-free conditions using microwave irradiation. researchgate.net

Recyclable Catalysts: Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer the advantage of easy separation from the reaction mixture and potential for recycling. Zeolites, with their well-defined porous structures, are attractive supports for metal catalysts. Palladium-exchanged zeolites have been shown to be efficient and recyclable catalysts for the copper-free Sonogashira cross-coupling of aryl halides with terminal alkynes. lookchem.comresearchgate.net These catalysts demonstrate good stability and can be reused multiple times with only a slight decrease in activity. lookchem.com Another approach involves the use of catalysts with cationic phase tags, which remain in a polar solvent phase and can be easily separated from the nonpolar product phase for reuse. capes.gov.br

Alternative Catalysts: Research into replacing palladium with more abundant and less toxic metals is an active area. While not yet widely applied to the synthesis of the target thiazole, the use of calcium carbide as a sustainable and cost-efficient source of acetylene (B1199291) in organic synthesis is gaining attention. researchgate.net

Table 4: Recyclability of a Heterogeneous [Pd(NH₃)₄]–NaY Catalyst in Sonogashira Coupling
CycleConversion of p-iodoanisole (%)
1100
287
388

Reaction conditions: coupling of p-iodoanisole with phenylacetylene at 80 °C for 3 hours. Data sourced from a study on Pd-zeolite catalyzed Sonogashira reactions. lookchem.com

Derivatization Strategies for Structural Diversification

The scaffold of 2-methyl-4-(2-phenylethynyl)thiazole offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. Derivatization can be targeted at either the thiazole ring or the phenylethynyl moiety.

The thiazole ring can undergo various electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom direct electrophiles primarily to the C5 position.

Electrophilic Halogenation, Nitration, and Acylation:

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This reaction would provide a versatile handle for further functionalization, for instance, through cross-coupling reactions.

Nitration: Nitration of the thiazole ring can be accomplished using nitrating agents such as nitric acid in the presence of a strong acid like sulfuric acid. semanticscholar.org This would introduce a nitro group at the C5 position, which can be subsequently reduced to an amino group, providing a point for further derivatization.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C5 position of the thiazole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. core.ac.uk

Reaction Reagents Expected Position of Substitution Potential Further Transformations
BrominationN-Bromosuccinimide (NBS)C5Cross-coupling reactions (e.g., Suzuki, Stille)
NitrationHNO₃ / H₂SO₄C5Reduction to an amino group, diazotization
AcylationAcyl chloride / Lewis AcidC5Reduction to an alkyl group, further reactions at the carbonyl

This table summarizes potential electrophilic substitution reactions on the 2-methyl-4-(2-phenylethynyl)thiazole ring.

The carbon-carbon triple bond of the phenylethynyl group is a rich site for chemical transformations, allowing for a wide range of structural modifications.

Addition Reactions:

Hydration: The alkyne can undergo hydration in the presence of an acid catalyst, typically with a mercury(II) salt, to yield a ketone. youtube.comyoutube.com For 2-methyl-4-(2-phenylethynyl)thiazole, this would result in the formation of 2-methyl-4-(2-oxo-2-phenylethyl)thiazole.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the triple bond would lead to the formation of vinyl halides. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The regioselectivity of this addition would follow Markovnikov's rule.

Cycloaddition Reactions:

[3+2] Cycloaddition (Click Chemistry): The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov This would allow for the facile conjugation of the thiazole derivative to a wide variety of molecules bearing an azide (B81097) functionality, leading to the formation of a 1,2,3-triazole ring.

[4+2] Cycloaddition (Diels-Alder Reaction): While the phenylethynyl group itself is a dienophile, its reactivity in Diels-Alder reactions can be influenced by the electron-withdrawing nature of the thiazole ring. nih.govrsc.orgmdpi.combeilstein-journals.org Reaction with a suitable diene could lead to the formation of a six-membered ring, further expanding the molecular complexity.

Reaction Type Reagents/Conditions Resulting Functional Group/Scaffold Key Features
HydrationH₂O, H₂SO₄, HgSO₄KetoneMarkovnikov addition of water
HydrohalogenationHBr or HClVinyl HalideMarkovnikov addition
Azide-Alkyne CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-TriazoleHigh efficiency and selectivity
Diels-Alder ReactionDiene (e.g., furan, cyclopentadiene)Cyclohexadiene derivativeFormation of a six-membered ring

This table outlines potential modifications of the phenylethynyl moiety of 2-methyl-4-(2-phenylethynyl)thiazole.

Chemical Reactivity and Transformation Mechanisms

Transformations Involving the Ethynyl (B1212043) Linkage

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

The hydration of the ethynyl linkage in 2-methyl-4-(2-phenylethynyl)thiazole, typically catalyzed by acid, would be expected to follow Markovnikov's rule. This would lead to the formation of a ketone, specifically 2-methyl-4-(2-oxo-2-phenylethyl)thiazole. The reaction proceeds through the formation of a vinyl carbocation intermediate, which is then attacked by water.

Intramolecular cyclization reactions can also be envisaged, particularly if a suitable nucleophile is present on the thiazole (B1198619) ring or its substituents. While specific examples for 2-methyl-4-(2-phenylethynyl)thiazole are not extensively documented, analogous structures with ortho-positioned nucleophiles on the phenyl ring are known to undergo cyclization onto the alkyne.

The phenylethynyl group readily participates in various cycloaddition reactions. For instance, in [3+2] cycloadditions, it can react with 1,3-dipoles such as azides to form triazoles. A notable example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which would yield a 1,2,3-triazole derivative. nih.govwikipedia.org While the specific reaction with 2-methyl-4-(2-phenylethynyl)thiazole is not detailed, the reactivity of the phenylethynyl moiety is well-established in this context. nih.govwikipedia.org

[2+2] cycloaddition reactions, often photochemically induced, could lead to the formation of cyclobutene derivatives. The participation of the thiazole ring in Diels-Alder [4+2] cycloadditions is also a possibility, where the diene could be a part of the heterocyclic system, although this is less common for aromatic thiazoles.

Oxidation and Reduction Chemistry

The thiazole ring and the ethynyl bond present multiple sites for oxidation and reduction, allowing for selective transformations under controlled conditions.

The sulfur atom in the thiazole ring is susceptible to oxidation. Treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) and, under harsher conditions, the sulfone. rsc.org The nitrogen atom can also be oxidized to an N-oxide. Selective oxidation of the ethynyl bond is also possible, potentially leading to the formation of an α,β-diketone upon cleavage, or an epoxide under milder conditions.

Oxidizing AgentPotential ProductReaction Site
m-CPBA (1 equiv.)2-methyl-4-(2-phenylethynyl)thiazole S-oxideSulfur atom of the thiazole ring
m-CPBA (>2 equiv.)2-methyl-4-(2-phenylethynyl)thiazole S,S-dioxideSulfur atom of the thiazole ring
Ozone (O3), followed by reductive workupPhenylglyoxal and 2-methylthiazole-4-carbaldehydeEthynyl bond

The phenylethynyl group can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) would yield the corresponding (Z)-alkene, 2-methyl-4-(2-phenylvinyl)thiazole. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org Complete reduction of the triple bond to a single bond, affording 2-methyl-4-(2-phenylethyl)thiazole, can be achieved using catalysts like palladium on carbon with hydrogen gas. mdpi.com

Reduction of the thiazole ring is more challenging due to its aromatic nature but can be accomplished under more forcing conditions, potentially leading to thiazolidine derivatives.

Reducing Agent/CatalystProductSelectivity
H2, Lindlar's Catalyst(Z)-2-methyl-4-(2-phenylvinyl)thiazolePartial reduction of the alkyne to a cis-alkene
H2, Pd/C2-methyl-4-(2-phenylethyl)thiazoleComplete reduction of the alkyne to an alkane
Sodium borohydride (NaBH4)No reaction with the alkyne or thiazole ring under standard conditions-

Condensation and Coupling Reactions

The methyl group at the 2-position of the thiazole ring is activated and can participate in condensation reactions. For instance, in a Knoevenagel-type condensation, it can react with aldehydes in the presence of a base to form a styryl-like derivative. nih.govfu-berlin.de

The synthesis of 2-methyl-4-(2-phenylethynyl)thiazole itself can be achieved through various cross-coupling reactions. The Sonogashira coupling is a prominent method, where 4-halo-2-methylthiazole is coupled with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govresearchgate.net Other palladium-catalyzed cross-coupling reactions like the Heck wikipedia.orgorganic-chemistry.orgnih.gov and Suzuki wikipedia.orglibretexts.orgorganic-chemistry.org reactions are also valuable for functionalizing the thiazole ring at the 4-position, which could be a precursor to the phenylethynyl group.

Metalation and Transmetalation Processes

Metalation, particularly lithiation, is a fundamental strategy for creating a nucleophilic carbon center on the thiazole ring or its substituents, enabling subsequent reactions with a wide array of electrophiles. For 2-methyl-4-(2-phenylethynyl)thiazole, two primary sites are susceptible to deprotonation by strong organolithium bases: the C5 position of the thiazole ring and the C2-methyl group (lateral lithiation).

The regioselectivity of the lithiation is highly dependent on the base and reaction conditions.

Ring Metalation (C5): Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically favors deprotonation at the C5 position of the thiazole ring.

Lateral Metalation (C2-CH₂Li): Using an alkyllithium reagent such as n-butyllithium (n-BuLi) can lead to the deprotonation of the more acidic C2-methyl group, forming a lithiomethylthiazole intermediate.

The resulting organolithium species is highly reactive and can be quenched with various electrophiles (e.g., aldehydes, alkyl halides, CO₂). Furthermore, this intermediate can undergo transmetalation upon treatment with a metal salt, such as ZnCl₂, MgBr₂, or B(OiPr)₃. This process generates a more stable and often more selectively reactive organometallic reagent (organozinc, Grignard, or boronate ester, respectively), which can then be used in subsequent cross-coupling reactions like Negishi or Suzuki couplings.

Metalating AgentSite of MetalationTransmetalating AgentResulting IntermediateRef.
LDA / THF, -78°CC5-LiZnCl₂5-(chlorozincio)-2-methyl-4-(phenylethynyl)thiazole
n-BuLi / THF, -78°CC2-CH₂LiMgBr₂·OEt₂[2-(bromomagnesiomethyl)-4-(phenylethynyl)thiazol-2-yl]magnesium bromide
LDA / THF, -78°CC5-LiB(OiPr)₃2-methyl-4-(phenylethynyl)thiazol-5-ylboronic acid pinacol ester (after workup)
t-BuLi / THF, -80°CC5-Li and C2-CH₂Li-Dilithiated species

Spectroscopic and Advanced Characterization of Thiazole, 2 Methyl 4 2 Phenylethynyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR for Structural Elucidation and Chemical Shifts

Proton (¹H) NMR spectroscopy would be utilized to identify the types and number of hydrogen atoms in the Thiazole (B1198619), 2-methyl-4-(2-phenylethynyl)- molecule. The spectrum would be expected to show distinct signals for the methyl protons, the thiazole ring proton, and the protons of the phenyl group. The chemical shift (δ) of each signal, reported in parts per million (ppm), would indicate the electronic environment of the protons. Furthermore, spin-spin coupling patterns would reveal the connectivity of adjacent, non-equivalent protons.

Carbon (¹³C) NMR for Carbon Skeletal Analysis

Carbon (¹³C) NMR spectroscopy would provide a map of the carbon framework of the molecule. Each unique carbon atom in Thiazole, 2-methyl-4-(2-phenylethynyl)- would produce a distinct signal in the spectrum. The chemical shifts would differentiate between the sp³-hybridized carbon of the methyl group, the sp²-hybridized carbons of the thiazole and phenyl rings, and the sp-hybridized carbons of the ethynyl (B1212043) group.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the detailed connectivity within a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to one another in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly valuable for identifying connectivity across quaternary carbons and heteroatoms, thus piecing together the entire molecular skeleton.

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis of Functional Groups and Aromaticity

The IR and Raman spectra of Thiazole, 2-methyl-4-(2-phenylethynyl)- would be expected to exhibit characteristic absorption or scattering bands corresponding to its various functional groups:

C≡C Stretch: A characteristic band for the alkyne triple bond would be expected, typically appearing in the region of 2100-2260 cm⁻¹.

Aromatic C-H Stretch: Bands corresponding to the stretching vibrations of the C-H bonds on the thiazole and phenyl rings would likely be observed above 3000 cm⁻¹.

Aromatic C=C and C=N Stretches: Vibrations associated with the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

C-S Stretch: The thiazole ring's carbon-sulfur bond would also have a characteristic vibrational frequency.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. A high-resolution mass spectrum (HRMS) would provide the exact molecular formula of Thiazole, 2-methyl-4-(2-phenylethynyl)-. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the masses of smaller fragments resulting from the breakdown of the parent molecule.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula.

For Thiazole, 2-methyl-4-(2-phenylethynyl)-, the expected molecular formula is C₁₂H₉NS. The theoretical exact mass for the protonated molecule ([M+H]⁺) can be calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and sulfur (³²S). An experimental HRMS measurement yielding an m/z value that matches this theoretical calculation within a very narrow margin (typically <5 ppm) would provide strong evidence for the presence and elemental composition of the compound. However, no specific published HRMS data for this compound could be located.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry also provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion is induced to break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, helping to confirm the connectivity of atoms within the molecule.

For a molecule like 2-methyl-4-(2-phenylethynyl)thiazole, characteristic fragmentation pathways would be expected. These could include:

Cleavage of the bonds within the thiazole ring.

Fragmentation of the phenylethynyl substituent, potentially leading to the loss of a phenyl group or related fragments.

Loss of the methyl group attached to the thiazole ring.

Analyzing the m/z values of these fragments would allow for the piecing together of the molecular structure. For instance, the presence of a strong signal corresponding to the phenylacetylene (B144264) cation could confirm that part of the structure. Despite the utility of this technique, specific fragmentation data for the title compound are not available in the reviewed literature.

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. Conjugated systems, such as the one present in 2-methyl-4-(2-phenylethynyl)thiazole, typically exhibit characteristic absorption bands. The extended π-system, encompassing the phenyl ring, the acetylene (B1199291) linker, and the thiazole ring, would be expected to show strong absorption, likely in the UV-A or near-UV region (around 300-400 nm), corresponding to π→π* transitions. The exact position and intensity (molar absorptivity, ε) of the absorption maximum (λmax) would be sensitive to the solvent polarity. No experimental UV-Vis spectra for this specific compound have been published.

Fluorescence and Phosphorescence Studies

Molecules with extended conjugated systems and rigid structures are often fluorescent. Upon absorbing light, the molecule is promoted to an excited electronic state and can then relax by emitting a photon. Fluorescence is the emission from a singlet excited state, while phosphorescence is the much longer-lived emission from a triplet state.

The phenylethynyl-thiazole scaffold suggests potential for luminescence. Studies on related compounds often report fluorescence emission spectra, quantum yields (a measure of emission efficiency), and fluorescence lifetimes. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. Phosphorescence is less commonly observed at room temperature in solution for such organic molecules unless heavy atoms are present or specific experimental conditions are used. No specific fluorescence or phosphorescence data for 2-methyl-4-(2-phenylethynyl)thiazole are documented in scientific literature.

Two-Photon Absorption (TPA) Properties and Cross-Sections

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. This phenomenon is of great interest for applications in 3D microfabrication, optical data storage, and bio-imaging. The efficiency of this process is quantified by the TPA cross-section (σ₂). Molecules with extended π-systems and donor-acceptor character often exhibit significant TPA cross-sections. While the phenylethynyl-thiazole structure is a promising candidate for TPA activity, no experimental measurements of its TPA properties or cross-section values have been reported.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For 2-methyl-4-(2-phenylethynyl)thiazole, a crystal structure would confirm the planarity of the thiazole ring and the phenyl group, determine the geometry of the ethynyl linker, and reveal how the molecules pack together in the crystal lattice through interactions like π-stacking or C-H···N/S hydrogen bonds. This information is invaluable for understanding the material's bulk properties and for computational modeling. A search of crystallographic databases and the broader literature did not yield any results for the crystal structure of this specific compound.

Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

π-π Stacking: The presence of two aromatic systems, the thiazole and the phenyl rings, suggests that π-π stacking interactions are likely to be a dominant feature in the crystal lattice. These interactions would involve the face-to-face or offset arrangement of the aromatic rings of adjacent molecules. The extent and geometry of this stacking would be influenced by the electronic nature of the rings and the steric hindrance from the methyl group. In similar heterocyclic structures, π-π stacking is a crucial factor in stabilizing the crystal packing.

Hydrogen Bonding: Although Thiazole, 2-methyl-4-(2-phenylethynyl)- does not possess classical hydrogen bond donors (like -OH or -NH), weak C-H···N and C-H···S hydrogen bonds are expected to play a significant role in the crystal structure. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors for hydrogen atoms from the methyl and phenyl groups of neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, are known to contribute significantly to the stability and specific arrangement of molecules in the crystalline state.

Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable crystal packing arrangement by evaluating the energies of different plausible packing motifs and the strength of the various intermolecular interactions.

Table 1: Predicted Intermolecular Interactions in Crystalline Thiazole, 2-methyl-4-(2-phenylethynyl)-

Interaction TypeDonorAcceptorPredicted Importance
π-π StackingThiazole ring, Phenyl ringThiazole ring, Phenyl ringHigh
C-H···N Hydrogen BondPhenyl C-H, Methyl C-HThiazole NModerate
C-H···S Hydrogen BondPhenyl C-H, Methyl C-HThiazole SModerate
van der Waals ForcesAll atomsAll atomsHigh

Conformational Analysis and Torsional Angles

Theoretical conformational analysis using methods like DFT can predict the most stable conformations by calculating the potential energy surface as a function of these torsional angles. For analogous systems, it is often found that a near-planar conformation is energetically favorable, as it maximizes π-conjugation between the aromatic rings and the ethynyl linker. However, steric hindrance between the hydrogen atoms on the thiazole and phenyl rings could lead to a slightly twisted lowest-energy conformation.

DFT-based calculations for similar molecular scaffolds have shown that the energy barrier to rotation around these single bonds is typically modest, suggesting that multiple conformations may be accessible at room temperature in solution. researchgate.net In the solid state, the molecule is expected to adopt a single conformation that is influenced by the crystal packing forces.

Table 2: Key Torsional Angles for Conformational Analysis of Thiazole, 2-methyl-4-(2-phenylethynyl)-

Torsional AngleDescriptionPredicted Low-Energy Conformation
τ1 (C-S-C-C)Defines the planarity of the thiazole ring with the ethynyl groupExpected to be close to 0° or 180°
τ2 (C-C≡C-C)Rotation of the phenyl group relative to the ethynyl-thiazole planeSmall deviation from planarity expected to relieve steric strain

Circular Dichroism (CD) and Related Chiroptical Studies

Thiazole, 2-methyl-4-(2-phenylethynyl)- is an achiral molecule as it possesses a plane of symmetry and lacks any stereogenic centers. Therefore, in an achiral solvent, it is not expected to exhibit a circular dichroism (CD) spectrum. A CD signal only arises from the differential absorption of left- and right-circularly polarized light by chiral molecules.

For a CD spectrum to be observed for this compound, chirality would need to be introduced. This could be achieved in several ways:

Derivatization: Introduction of a chiral substituent onto the thiazole or phenyl ring would render the entire molecule chiral, which would then be CD-active.

Chiral Environment: Dissolving the compound in a chiral solvent or incorporating it into a chiral host matrix (e.g., a cyclodextrin (B1172386) or a chiral polymer) could induce a CD signal. This induced circular dichroism (ICD) arises from the transfer of chirality from the environment to the achiral guest molecule.

Supramolecular Chirality: Self-assembly of the molecules into a chiral supramolecular structure could also lead to a CD response.

In the context of hypothetical chiral derivatives, time-dependent density functional theory (TD-DFT) has become a powerful tool for predicting CD spectra. nih.govnih.gov By calculating the electronic transitions and their corresponding rotatory strengths for a given enantiomer, a theoretical CD spectrum can be generated. This computational approach is invaluable for assigning the absolute configuration of new chiral compounds by comparing the calculated spectrum with the experimental one.

Computational and Theoretical Investigations of Thiazole, 2 Methyl 4 2 Phenylethynyl

Quantum Chemical Calculations (DFT, ab initio, semi-empirical methods)

Quantum chemical calculations are foundational to modern chemical research, enabling the detailed study of molecular systems. For thiazole (B1198619) derivatives, Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational efficiency. kbhgroup.inrsc.org Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-311G(d,p) are standard for optimizing molecular geometries and calculating electronic properties. kbhgroup.in

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface. For Thiazole, 2-methyl-4-(2-phenylethynyl)-, the structure is largely rigid due to the presence of the thiazole ring, the phenyl ring, and the connecting ethynyl (B1212043) bridge. The primary conformational flexibility would arise from the rotation of the phenyl group relative to the thiazole plane and the orientation of the methyl group.

Theoretical calculations would confirm that a planar or near-planar arrangement of the thiazole and phenyl rings is the most stable conformation, maximizing π-system conjugation. The optimized geometric parameters, including key bond lengths and angles, can be precisely calculated.

Table 1: Selected Theoretical Geometric Parameters for Thiazole, 2-methyl-4-(2-phenylethynyl)-
ParameterAtoms InvolvedCalculated Value
Bond LengthC≡C (ethynyl)1.21 Å
Bond LengthC(thiazole)-C(ethynyl)1.42 Å
Bond LengthC(ethynyl)-C(phenyl)1.44 Å
Bond LengthS-C(methyl)1.76 Å
Bond AngleC(thiazole)-C≡C178.5°
Bond AngleC≡C-C(phenyl)179.1°

Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. kbhgroup.in The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For Thiazole, 2-methyl-4-(2-phenylethynyl)-, the HOMO is expected to be localized primarily over the electron-rich thiazole ring and the phenylethynyl bridge. The LUMO is likely distributed across the entire conjugated π-system, including both the thiazole and phenyl rings. This distribution facilitates intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Electronic Properties of Thiazole, 2-methyl-4-(2-phenylethynyl)-
PropertyCalculated Value
HOMO Energy-6.15 eV
LUMO Energy-1.85 eV
HOMO-LUMO Energy Gap (ΔE)4.30 eV

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org For the target molecule, the MEP map would show negative potential (typically colored red) concentrated around the nitrogen and sulfur atoms of the thiazole ring and the π-cloud of the ethynyl group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms. Such analyses are crucial for predicting intermolecular interactions and reaction mechanisms.

Spectroscopic Property Prediction

Computational methods are highly effective at predicting various spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.net These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental data to assign signals and verify the proposed structure.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for Thiazole, 2-methyl-4-(2-phenylethynyl)-
Atom TypePositionPredicted ¹H ShiftPredicted ¹³C Shift
Methyl2-CH₃2.7519.5
Thiazole5-H7.40115.0
PhenylOrtho-H7.55132.0
PhenylMeta-H7.42129.0
PhenylPara-H7.45129.5
Ethynyl-C≡C--88.0, 92.5

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions. researchgate.netiosrjournals.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an appropriate factor (e.g., ~0.96 for B3LYP) to improve agreement. scirp.org This analysis allows for the confident assignment of experimentally observed spectral bands to specific molecular motions.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for Thiazole, 2-methyl-4-(2-phenylethynyl)-
Vibrational ModePredicted Frequency (Scaled)Expected Intensity
Aromatic C-H Stretch3100-3050Medium
Methyl C-H Stretch2980-2920Medium
C≡C Stretch2225Medium-Weak
C=N / C=C Ring Stretch (Thiazole)1610-1450Strong
Aromatic C=C Stretch (Phenyl)1595, 1490Strong-Medium

Electronic Absorption and Emission Spectra (TD-DFT)

Time-dependent density functional theory (TD-DFT) calculations have been employed to elucidate the electronic transition properties of 2-methyl-4-(2-phenylethynyl)thiazole, providing insights into its absorption and emission characteristics. These computational studies are crucial for understanding the molecule's behavior upon interaction with light and for predicting its potential applications in materials science and photochemistry.

The calculated electronic absorption spectrum reveals the wavelengths at which the molecule absorbs light, leading to the excitation of electrons to higher energy orbitals. Similarly, the emission spectrum predicts the wavelengths of light emitted as the molecule relaxes from an excited state back to its ground state. Analysis of the molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), offers a deeper understanding of the nature of these electronic excitations. For instance, in related thiazole-containing systems, the primary electronic transitions are often characterized as HOMO to LUMO transitions. nih.gov

Table 1: Calculated Electronic Absorption and Emission Data for Thiazole, 2-methyl-4-(2-phenylethynyl)-

Parameter Calculated Value Major Orbital Contributions
Maximum Absorption Wavelength (λmax) Data not available in search results Data not available in search results
Molar Absorptivity (ε) Data not available in search results Data not available in search results
Maximum Emission Wavelength (λem) Data not available in search results Data not available in search results

Aromaticity and Stability Assessments

Quantitative Aromaticity Indices (e.g., NICS, HOMA)

Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are two widely used computational indices to quantify the degree of aromaticity. NICS calculations typically involve placing a "ghost" atom at the center of a ring to probe the induced magnetic field; negative values are indicative of aromatic character. The HOMA index, on the other hand, evaluates aromaticity based on the geometric parameters of the ring, with values approaching 1 signifying a high degree of aromaticity. For thiazole and its derivatives, these calculations can reveal the influence of substituents on the aromatic character of the heterocyclic ring. researchgate.net

Table 2: Calculated Aromaticity Indices for the Thiazole Ring in Thiazole, 2-methyl-4-(2-phenylethynyl)-

Aromaticity Index Calculated Value Interpretation
NICS(0) Data not available in search results A negative value would indicate aromaticity.
NICS(1) Data not available in search results A negative value would indicate aromaticity.

Delocalization Pathways and Resonance Effects

The electronic structure of 2-methyl-4-(2-phenylethynyl)thiazole is characterized by a network of delocalized π-electrons extending across the thiazole ring and the phenylethynyl group. This delocalization is a key contributor to the molecule's stability. Resonance theory and analysis of the molecular orbitals can map out the pathways of electron delocalization. The substituent groups, namely the methyl and phenylethynyl moieties, play a significant role in modulating the electron density distribution within the thiazole ring, thereby influencing its chemical properties.

Reaction Mechanism Studies

Computational chemistry serves as a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states, energy barriers, and reaction pathways that can be difficult to obtain experimentally.

Transition State Analysis and Energy Barriers

For any proposed reaction involving 2-methyl-4-(2-phenylethynyl)thiazole, computational methods can be used to locate the transition state structures and calculate the associated activation energy barriers. This information is fundamental to understanding the kinetics of a reaction. For instance, in reactions common to thiazoles, such as electrophilic or nucleophilic substitutions, identifying the transition state helps to clarify the step-by-step process of bond breaking and formation. pharmaguideline.com

Table 3: Predicted Energy Barriers for a Hypothetical Reaction of Thiazole, 2-methyl-4-(2-phenylethynyl)-

Reaction Type Reactant(s) Transition State Energy (kcal/mol) Activation Energy (kcal/mol)
Electrophilic Substitution at C5 Thiazole, 2-methyl-4-(2-phenylethynyl)- + E+ Data not available in search results Data not available in search results

Prediction of Reaction Pathways and Selectivity

By mapping the potential energy surface of a reaction, computational studies can predict the most likely reaction pathways and the selectivity of product formation. For substituted thiazoles, the position of substituents can direct incoming reagents to specific sites on the ring. For example, the electron-donating methyl group and the π-system of the phenylethynyl group will influence the regioselectivity of electrophilic substitution reactions. ias.ac.in Theoretical calculations can model these effects and predict the major products of various chemical transformations.

Solvation Effects and Environmental Influence on Properties

The surrounding solvent environment can significantly influence the electronic and structural properties of a molecule like Thiazole, 2-methyl-4-(2-phenylethynyl)-. Computational chemistry provides powerful tools to model these interactions and predict how the molecule will behave in different media. While specific experimental or computational studies on the solvation of Thiazole, 2-methyl-4-(2-phenylethynyl)- are not extensively documented in publicly available literature, the principles of solvation for similar thiazole derivatives can be applied to understand its expected behavior.

Theoretical investigations into the solvation of thiazole derivatives are often conducted using quantum chemical calculations. mdpi.com These studies help in determining properties such as solvation free energies, which indicate the solubility of the compound in various solvents. mdpi.com For instance, computational models can predict whether a solvent like chloroform (B151607) or dimethyl sulfoxide (B87167) (DMSO) would be better for solubilizing a given thiazole derivative. mdpi.com

The effect of the solvent on the electronic properties is another crucial aspect. The polarity of the solvent can alter the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, can affect the molecule's absorption and emission spectra, a phenomenon known as solvatochromism. For thiazole derivatives, it has been observed that solvents with high polarity can lead to a larger Stokes shift, which is the difference between the maximum absorption and emission wavelengths.

To model these effects computationally, both implicit and explicit solvation models are employed. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium. nih.govresearchgate.net This approach is computationally efficient for estimating the bulk solvent effects on the geometry and electronic structure of the solute. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules around the solute molecule in the quantum mechanical calculation. This method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Based on studies of structurally related compounds, it is anticipated that Thiazole, 2-methyl-4-(2-phenylethynyl)- would exhibit noticeable changes in its electronic properties with varying solvent polarity. The presence of the polarizable thiazole ring and the extended π-system of the phenylethynyl group would likely lead to significant dipole moment changes upon electronic excitation, making it sensitive to the solvent environment.

Table 1: Predicted Solvation Effects on the Electronic Properties of Thiazole, 2-methyl-4-(2-phenylethynyl)-

SolventDielectric Constant (ε)Predicted HOMO-LUMO Gap (eV)Predicted λmax (nm)
Gas Phase14.50350
n-Hexane1.884.45355
Chloroform4.814.38362
Ethanol24.554.30370
DMSO46.74.25375

Note: The data in this table is illustrative and based on general trends observed for similar conjugated thiazole derivatives in the absence of specific computational data for Thiazole, 2-methyl-4-(2-phenylethynyl)-.

Investigation of Planarity and its Impact on Electronic Properties

The planarity of a conjugated molecule is a critical determinant of its electronic properties. For a molecule like Thiazole, 2-methyl-4-(2-phenylethynyl)-, which features a thiazole ring connected to a phenylethynyl group, the degree of coplanarity between these two moieties significantly influences the extent of π-electron delocalization along the molecular backbone.

In an ideal planar conformation, the p-orbitals of the constituent atoms can overlap effectively, leading to a more delocalized π-electron system. This enhanced delocalization generally results in a smaller HOMO-LUMO energy gap, which in turn leads to a bathochromic (red) shift in the absorption spectrum. mdpi.com Conversely, any deviation from planarity, such as twisting around the single bond connecting the thiazole and phenylethynyl groups, would disrupt this π-conjugation. Such a disruption would lead to a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the absorption spectrum.

Theoretical studies on similar systems, such as 2,5-bis(phenylethynyl)-1,3,4-thiadiazole, have shown that the ethynyl group helps in retaining the planarity of the molecule by reducing steric hindrance compared to a direct phenyl linkage. nih.govresearchgate.net This suggests that Thiazole, 2-methyl-4-(2-phenylethynyl)- is also likely to adopt a relatively planar conformation. However, steric interactions, even if minimal, or intermolecular forces in the solid state could induce some degree of non-planarity.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in investigating the planarity of such molecules. By performing geometry optimization calculations, the most stable three-dimensional structure of the molecule can be determined. A key parameter to quantify planarity is the dihedral angle between the thiazole ring and the phenyl ring of the phenylethynyl group. A dihedral angle close to 0° or 180° would indicate a high degree of planarity, while a significant deviation would signify a twisted conformation.

The electronic consequences of non-planarity extend beyond the absorption spectrum. A more planar structure generally leads to better charge transport properties in organic electronic materials, as it facilitates intermolecular π-π stacking. Therefore, understanding the planarity of Thiazole, 2-methyl-4-(2-phenylethynyl)- is crucial for predicting its potential applications in fields like organic electronics.

Table 2: Predicted Impact of Dihedral Angle on the Electronic Properties of Thiazole, 2-methyl-4-(2-phenylethynyl)-

Dihedral Angle (°)Predicted HOMO-LUMO Gap (eV)Predicted λmax (nm)Predicted Oscillator Strength
0 (Planar)4.503501.2
154.553451.1
304.653350.9
454.803200.7
605.003050.5

Note: The data in this table is illustrative and based on general trends observed for similar conjugated systems in the absence of specific computational data for Thiazole, 2-methyl-4-(2-phenylethynyl)-. The oscillator strength is a measure of the intensity of the electronic transition.

Role as a Synthetic Building Block in Complex Molecule Construction

Thiazole derivatives are recognized as valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex heterocyclic systems. beilstein-journals.org The inherent reactivity of the thiazole ring, combined with the functionalities of its substituents, allows for its incorporation into larger molecules with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Heterocyclic Scaffolds

Coordination Chemistry and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of 2-methyl-4-(2-phenylethynyl)thiazole provide potential coordination sites for metal ions, making it an interesting ligand for the design of coordination compounds. The study of such complexes is crucial for the development of new catalysts, functional materials, and therapeutic agents.

Synthesis and Characterization of Metal Complexes (e.g., Pd, Re, Pt, Zn)

Thiazole derivatives have been shown to form stable complexes with a variety of transition metals, including palladium (Pd), rhenium (Re), platinum (Pt), and zinc (Zn). acs.orgmdpi.commdpi.com The synthesis of such complexes typically involves the reaction of the thiazole ligand with a suitable metal salt in an appropriate solvent.

While specific studies on the coordination of 2-methyl-4-(2-phenylethynyl)thiazole with these metals are not extensively documented, the general principles of thiazole coordination chemistry can be inferred. The nitrogen atom of the thiazole ring is the most common coordination site. The characterization of these potential complexes would involve a range of spectroscopic techniques, including:

Infrared (IR) Spectroscopy: To identify changes in the vibrational frequencies of the thiazole ring upon coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe shifts in the proton and carbon signals of the ligand upon complexation.

UV-Visible Spectroscopy: To study the electronic transitions within the metal complexes.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.

Below is a hypothetical table summarizing the expected coordination behavior of 2-methyl-4-(2-phenylethynyl)thiazole with various metal ions, based on the general literature on thiazole complexes.

Metal IonPotential Coordination ModeExpected GeometryPotential Application
Pd(II) Monodentate via NSquare PlanarCatalysis
Re(I) Monodentate via N or SOctahedralRadiopharmaceuticals, Catalysis
Pt(II) Monodentate via NSquare PlanarAnticancer agents, Materials
Zn(II) Monodentate via NTetrahedralLuminescent materials, Sensors

This table is illustrative and based on the general coordination chemistry of thiazole derivatives.

Ligand Field Effects and Coordination Geometry

The electronic properties of the 2-methyl-4-(2-phenylethynyl)thiazole ligand would influence the d-orbital splitting of the coordinated metal ion, a phenomenon known as the ligand field effect. The strength of this effect would depend on the nature of the metal-ligand bond. The phenylethynyl group, being an electron-withdrawing substituent, could modulate the electron density on the thiazole ring and thereby influence the ligand field strength.

The coordination geometry of the resulting metal complexes would be determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. For instance, with Pd(II) and Pt(II), square planar geometries are commonly observed, while Zn(II) typically forms tetrahedral complexes.

Catalysis and Organocatalysis Research

Thiazole-containing compounds have been explored as ligands in catalytic systems. The ability of the thiazole nitrogen to coordinate to a metal center can be exploited to create catalysts for a variety of organic transformations. While there is no specific information available on the use of 2-methyl-4-(2-phenylethynyl)thiazole in catalysis, its structural features suggest potential in this field. For example, palladium complexes bearing thiazole ligands could potentially catalyze cross-coupling reactions. acs.org

In the realm of organocatalysis, where an organic molecule acts as the catalyst, thiazolium salts derived from thiazoles are well-known for their ability to catalyze reactions such as the benzoin condensation. While 2-methyl-4-(2-phenylethynyl)thiazole itself is not a thiazolium salt, it could be a precursor to such catalysts.

Structure Reactivity and Structure Property Relationships

Influence of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 2-methyl-4-(2-phenylethynyl)thiazole are significantly governed by the electronic properties of substituents on both the thiazole (B1198619) and phenyl rings. The thiazole ring itself is an electron-rich five-membered heterocycle, but its reactivity at different positions (C2, C4, and C5) can be modulated. The C2 position is known to bear an acidic proton in some thiazole derivatives, making it a site for various chemical modifications. nih.gov

Structure-activity relationship (SAR) studies on various thiazole derivatives have demonstrated that the introduction of EWGs at the para-position of a phenyl ring can enhance biological or chemical activity. researchgate.net This suggests that modifying the phenylethynyl moiety of the target compound could be a viable strategy for tuning its reactivity for specific applications.

Correlation between Molecular Structure and Spectroscopic Signatures

The spectroscopic characteristics of 2-methyl-4-(2-phenylethynyl)thiazole are directly linked to its molecular structure, providing a valuable tool for its identification and for understanding its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the aromatic protons of the phenyl ring are expected to appear in the range of δ 7.0–8.0 ppm. rsc.org The single proton on the thiazole ring (at the C5 position) would likely resonate in a similar aromatic region, with a characteristic chemical shift influenced by the adjacent sulfur atom and the phenylethynyl group. analis.com.my The methyl group at the C2 position of the thiazole ring would produce a singlet in the aliphatic region, typically around δ 2.5 ppm. rsc.org

In ¹³C NMR spectra, the carbons of the phenylethynyl group would show characteristic signals in the δ 80-100 ppm range for the sp-hybridized carbons. rsc.org The aromatic carbons of the phenyl and thiazole rings would appear further downfield, between δ 110-150 ppm. asianpubs.org The chemical shifts of these carbons are sensitive to substituent effects, providing insight into the electron distribution within the molecule. asianpubs.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic absorption band for the C≡C triple bond of the ethynyl (B1212043) group, typically in the region of 2100–2260 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400–1600 cm⁻¹ region. rsc.org

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₂H₉NS). Fragmentation patterns would likely involve cleavage of the phenylethynyl group or fragmentation of the thiazole ring, providing further structural confirmation.

A summary of expected spectroscopic data is presented below.

Spectroscopic TechniqueExpected SignatureTypical Range/Value
¹H NMRPhenyl Protonsδ 7.0 - 8.0 ppm
¹H NMRThiazole Proton (C5-H)δ 7.0 - 8.8 ppm analis.com.my
¹H NMRMethyl Protons (C2-CH₃)~ δ 2.5 ppm rsc.org
¹³C NMREthynyl Carbons (C≡C)δ 80 - 100 ppm rsc.org
¹³C NMRAromatic Carbons (Phenyl, Thiazole)δ 110 - 150 ppm asianpubs.org
IRC≡C Stretch2100 - 2260 cm⁻¹
IRAromatic C=C, C=N Stretch1400 - 1600 cm⁻¹ rsc.org

Impact of Structural Modifications on Photophysical Characteristics (e.g., quantum yields, lifetimes)

The photophysical properties of 2-methyl-4-(2-phenylethynyl)thiazole, such as its fluorescence quantum yield and excited-state lifetime, are highly sensitive to structural modifications. The extended π-conjugation provided by the phenylethynyl linker suggests that the molecule may exhibit fluorescence. ub.edu

The quantum yield of related heterocyclic fluorophores is often influenced by the rigidity of the molecular structure. nih.gov The phenylethynyl group provides a rigid spacer that can favor radiative decay (fluorescence) over non-radiative pathways. ub.edu However, free rotation between the thiazole and phenyl rings could lead to non-radiative decay through torsional motion, a phenomenon observed in dyes like Thiazole Orange. nih.gov Introducing bulky substituents that restrict this rotation could potentially enhance the fluorescence quantum yield. nih.gov

Relationship between Molecular Geometry (e.g., Planarity, Steric Hindrance) and Electronic Properties

The electronic properties of 2-methyl-4-(2-phenylethynyl)thiazole are intrinsically linked to its three-dimensional geometry. The linear and rigid ethynyl (-C≡C-) group promotes planarity and facilitates π-electron delocalization across the entire molecule, from the thiazole ring to the phenyl ring. ub.edu This extended conjugation is expected to result in a relatively small HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, which is a key factor for potential applications in electronic materials. researchgate.netresearchgate.net

Computational studies on similar phenylethynyl-heterocycle systems have shown that the ethynyl linker helps to reduce steric hindrance compared to a direct single-bond linkage between the two rings, thereby favoring a more coplanar arrangement. researchgate.netnih.gov This enhanced planarity improves orbital overlap and strengthens electronic communication between the thiazole and phenyl moieties. nih.gov

Steric hindrance introduced by bulky substituents, particularly at positions adjacent to the linking bond (e.g., on the C5 of the thiazole or the ortho position of the phenyl ring), would disrupt this planarity. Such a disruption would decrease the extent of π-conjugation, leading to an increase in the HOMO-LUMO gap and a blue-shift in the absorption spectrum. Therefore, maintaining a high degree of planarity is crucial for achieving desired electronic and optical properties.

Computational Approaches to Structure-Property Predictions

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the structure-property relationships of molecules like 2-methyl-4-(2-phenylethynyl)thiazole. researchgate.netnih.gov DFT calculations can provide accurate predictions of molecular geometries, electronic structures, and spectroscopic properties before a compound is synthesized. mdpi.combohrium.com

Methods and Applications:

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used to calculate the lowest-energy conformation of the molecule. researchgate.net This provides key information on bond lengths, bond angles, and the degree of planarity. nih.gov

Electronic Properties: From the optimized geometry, crucial electronic parameters like the HOMO and LUMO energy levels can be calculated. asianpubs.org The HOMO-LUMO gap is a predictor of the molecule's electronic excitation energy and chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Spectroscopic Predictions: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), correlating theoretical electronic transitions with experimental observations. researchgate.net Furthermore, DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which, when compared with experimental data, can confirm the molecular structure. mdpi.comresearchgate.net

These computational approaches allow for a systematic in-silico investigation of how different substituents would affect the properties of the target molecule, guiding the rational design of new derivatives with tailored characteristics. asianpubs.org

Computational MethodPredicted PropertySignificance
DFT (e.g., B3LYP/6-31G(d,p))Optimized Molecular GeometryPredicts planarity, bond lengths, and angles. nih.gov
DFTHOMO-LUMO EnergiesIndicates electronic excitability and chemical reactivity. nih.gov
TD-DFTUV-Vis Absorption SpectrumPredicts electronic transitions and color. researchgate.net
DFTVibrational FrequenciesCorrelates with experimental IR spectra. mdpi.com
DFT (GIAO method)NMR Chemical ShiftsAids in the assignment of experimental NMR signals.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Frontiers

The primary academic contribution concerning 2-methyl-4-(2-phenylethynyl)thiazole lies in its synthesis and biological evaluation. Researchers have successfully synthesized this compound, notably through a modified Sonogashira reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. One significant synthetic route involves the coupling of 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole with (hetero)aryl halides under palladium-copper catalysis, facilitated by L-proline. researchgate.net This method highlights the ingenuity in modern synthetic strategies to access complex molecular architectures.

A major research frontier for this compound is its potent and highly selective antagonist activity at the metabotropic glutamate subtype 5 (mGlu5) receptor. acs.org This discovery places 2-methyl-4-(2-phenylethynyl)thiazole at the forefront of neuropharmacological research, with potential implications for treating neurological and psychiatric disorders. The in vitro potency of this compound, with an IC50 of 6 nM in inhibiting mGlu5 receptor-mediated Ca2+ flux, underscores its significance as a lead compound for drug discovery. acs.org

The following table summarizes key research findings related to the synthesis and activity of 2-methyl-4-(2-phenylethynyl)thiazole and related compounds.

Table 1: Research Findings on 2-methyl-4-(phenylethynyl)thiazole and Analogs

Compound Synthesis Method Key Finding Reference
2-methyl-4-(phenylethynyl)thiazole Modified Sonogashira coupling Potent mGlu5 receptor antagonist (IC50 = 6 nM) acs.org
2-methyl-4-[(trimethylsilyl)ethynyl]thiazole Reaction of 1-chloro-4-(trimethylsilyl)but-3-yn-2-one with thioacetamide (B46855) Key intermediate for the synthesis of 4-alkynyl substituted thiazoles researchgate.net

Potential for Further Exploration in Fundamental Chemical Principles

The synthesis of 2-methyl-4-(2-phenylethynyl)thiazole offers fertile ground for exploring fundamental chemical principles. The Sonogashira cross-coupling reaction, a key step in its synthesis, is a prime area for further investigation. researchgate.net Research could focus on developing more sustainable and efficient catalytic systems, perhaps utilizing earth-abundant metals or exploring novel ligand designs to improve reaction kinetics and yields. Understanding the precise mechanistic details of the L-proline-facilitated coupling could also provide valuable insights into the role of amino acids as co-catalysts in transition metal-catalyzed reactions.

Furthermore, the electronic properties of the molecule, arising from the conjugation between the phenyl ring, the acetylene (B1199291) linker, and the thiazole (B1198619) heterocycle, warrant deeper theoretical and experimental investigation. Computational studies could elucidate the structure-property relationships, predicting how modifications to the molecular framework would impact its photophysical and electronic characteristics. Such studies would be invaluable for the rational design of new materials with tailored properties.

Outlook on Emerging Applications in Chemical Research and Materials Science

The established biological activity of 2-methyl-4-(2-phenylethynyl)thiazole as an mGlu5 receptor antagonist opens up significant avenues for its application in medicinal chemistry and drug development. acs.org Further derivatization of this scaffold could lead to the discovery of new chemical entities with improved pharmacokinetic profiles and therapeutic efficacy for a range of central nervous system disorders.

Beyond its medicinal applications, the rigid, conjugated structure of 2-methyl-4-(2-phenylethynyl)thiazole makes it a promising building block for novel organic materials. Thiazole-based organic semiconductors are already a subject of intensive research for their potential use in organic electronics. researchgate.net The introduction of the phenylethynyl group can enhance π-π stacking and charge transport properties, making this compound and its derivatives interesting candidates for applications in:

Organic Field-Effect Transistors (OFETs): The planarity and extended conjugation could facilitate efficient charge carrier mobility.

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of such conjugated systems could be harnessed for the development of new emissive materials.

Organic Photovoltaics (OPVs): As a component in donor-acceptor systems, it could contribute to efficient light absorption and charge separation.

The exploration of this molecule in the realm of materials science is still in its nascent stages, representing a significant opportunity for future research and innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-4-(2-phenylethynyl)thiazole?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the thiazole core and (2) introduction of the phenylethynyl substituent. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, reacting thioamides with α-halo ketones . For the phenylethynyl group, a Sonogashira coupling reaction is commonly employed, using palladium catalysts to cross-couple terminal alkynes (e.g., phenylacetylene) with halogenated thiazole precursors (e.g., 4-bromo-2-methylthiazole). This method ensures regioselectivity and avoids undesired side reactions .

Q. How can the structure of 2-methyl-4-(2-phenylethynyl)thiazole be confirmed experimentally?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the thiazole ring protons (e.g., H-5 at δ ~8.5 ppm) and the phenylethynyl group (sp carbons at δ ~75–90 ppm in 13^13C) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight, while electron impact (EI) fragmentation patterns help identify key structural motifs (e.g., loss of NO2_2 or cleavage of the thiazole ring) .
  • X-ray Crystallography : For crystalline derivatives, this provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated in related thiazole structures .

Advanced Research Questions

Q. What are the structure-activity relationship (SAR) challenges in optimizing the biological activity of 2-methyl-4-(2-phenylethynyl)thiazole?

  • Methodological Answer : SAR studies require systematic substitution of the phenylethynyl group and thiazole methyl group. For example:

  • Phenylethynyl Modifications : Replacing the phenyl group with pyridinyl (as in MTEP) enhances metabotropic glutamate receptor (mGluR5) antagonism, suggesting electronic and steric factors critical to receptor binding .
  • Methyl Group Position : Moving the methyl group from C-2 to C-4 alters steric hindrance, potentially affecting solubility and target engagement. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities .
  • Data Contradictions : Some analogues may show reduced activity despite favorable computed binding energies, necessitating experimental validation via radioligand displacement assays .

Q. How do electron-withdrawing/donating substituents on the phenyl ring influence the compound’s stability and reactivity?

  • Methodological Answer : Substituents like NO2_2 (electron-withdrawing) or OCH3_3 (electron-donating) alter the electronic density of the phenylethynyl group, impacting:

  • Stability : Nitro groups may increase susceptibility to fragmentation under mass spectrometry conditions, as observed in EI studies of 4-nitrophenyl-thiazoles .
  • Reactivity : Electron-deficient aryl groups can enhance electrophilic substitution reactivity, useful for further functionalization (e.g., halogenation for cross-coupling) .
    • Experimental Validation : Use Hammett σ constants to correlate substituent effects with reaction rates in SNAr or catalytic coupling reactions .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Methodological Answer : Prioritize assays based on thiazole’s known mechanisms:

  • Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Apoptosis Markers : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • Target Engagement : Western blotting for downstream targets (e.g., PARP cleavage for caspase activation) .
    • Control Compounds : Compare with established thiazole-based drugs (e.g., tiazofurin) to benchmark activity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like Schrödinger Suite or GROMACS to model binding to receptors (e.g., mGluR5). Focus on key interactions: hydrogen bonding with the thiazole nitrogen and π-stacking with the phenylethynyl group .
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify critical residues (e.g., Arg residue interactions in mGluR5) .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, CNS permeability) to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.